N-Sec-butylcinnamamide
Description
N-Sec-butylcinnamamide is an amide derivative of cinnamic acid, where the cinnamoyl group (C₆H₅-CH=CH-CO-) is bonded to a sec-butylamine moiety.
Properties
CAS No. |
97871-50-6 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28g/mol |
IUPAC Name |
(E)-N-butan-2-yl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-11(2)14-13(15)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,14,15)/b10-9+ |
InChI Key |
HOKNEZLZDQSGDN-MDZDMXLPSA-N |
SMILES |
CCC(C)NC(=O)C=CC1=CC=CC=C1 |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-Sec-butylcinnamamide and related compounds:
Key Observations :
- Functional Groups : this compound’s cinnamoyl group distinguishes it from sulfonamides (e.g., N-(2-sec-butylphenyl)benzenesulfonamide) and simple amines (e.g., N-sec-Butyl-n-propylamine). The aromatic cinnamoyl moiety may enhance π-π stacking interactions, influencing binding affinity in biological systems .
- Molecular Weight : this compound’s higher molecular weight (~203 g/mol) compared to amines like N-sec-Butyl-n-propylamine (115 g/mol) suggests differences in volatility and membrane permeability .
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